Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperidine ring, a pyridine moiety, and a tert-butyl carbamate group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Carbamate Formation: The final step involves the reaction of the piperidine-pyridine intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural features.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl methyl(1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate: This compound is unique due to its specific combination of functional groups.
Tert-butyl (4-methylpiperidin-4-yl)carbamate: Lacks the pyridine moiety, making it less versatile in certain applications.
Tert-butyl (1-(pyridin-2-ylmethyl)piperidin-4-yl)carbamate: Similar but may have different reactivity due to the absence of the methyl group on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its structural complexity, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H27N3O2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19(4)15-8-11-20(12-9-15)13-14-7-5-6-10-18-14/h5-7,10,15H,8-9,11-13H2,1-4H3 |
InChI Key |
RNSAUKDPZNDOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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